
6b,10a-Dihydrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6b,10a-Dihydrofluoranthene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with additional hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b,10a-Dihydrofluoranthene typically involves cycloaddition reactions. One such method includes the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This method is efficient and diastereoselective, producing the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar cycloaddition reactions under controlled conditions to ensure high purity and yield. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6b,10a-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions result in halogenated or alkylated fluoranthenes.
Scientific Research Applications
6b,10a-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex PAHs and other organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential therapeutic properties and interactions with biological systems.
Industry: Used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 6b,10a-Dihydrofluoranthene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6b,10a-Dihydrofluoranthene can be compared with other similar PAHs, such as:
Fluoranthene: The parent compound without additional hydrogen atoms.
Pyrene: Another PAH with a similar structure but different arrangement of carbon atoms.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which can influence its chemical reactivity and interactions with other molecules.
Properties
CAS No. |
41593-24-2 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
6b,10a-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H |
InChI Key |
UPRKFOPXIHCNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


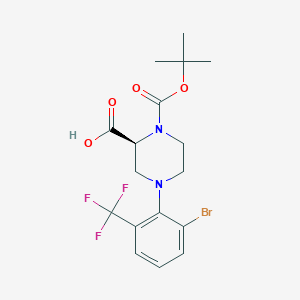
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
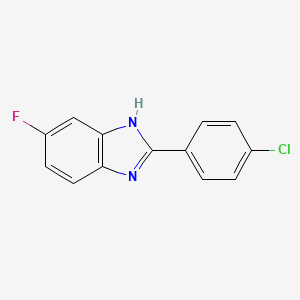
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

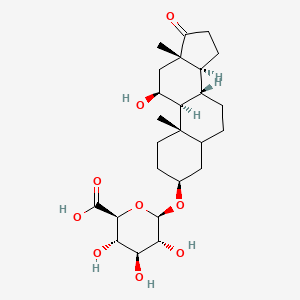
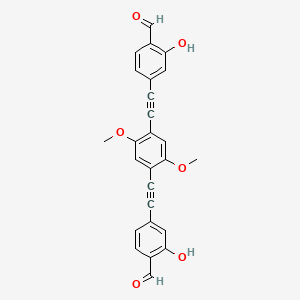

![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)

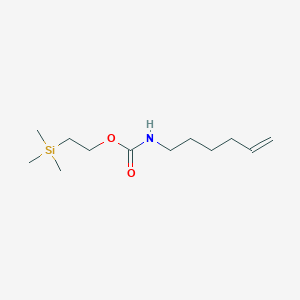
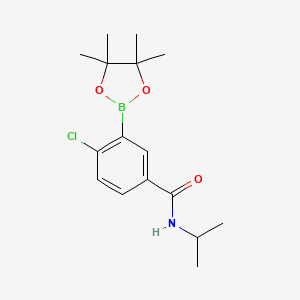
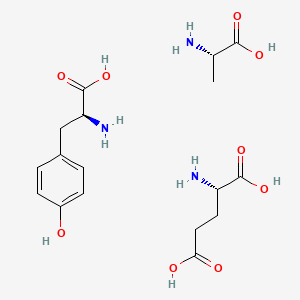
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
